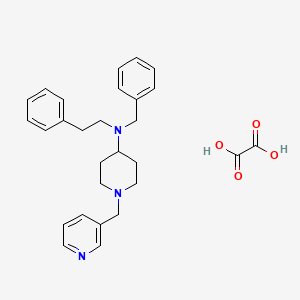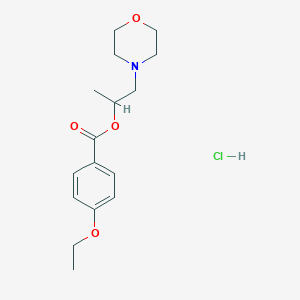![molecular formula C21H22BrNO4 B3972837 3-(4-bromobenzyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B3972837.png)
3-(4-bromobenzyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione
Vue d'ensemble
Description
3-(4-bromobenzyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was initially developed as an anti-helminthic drug, but due to its psychoactive effects, it has gained popularity as a recreational drug. In recent years, there has been an increase in scientific research on BZP, focusing on its synthesis, mechanism of action, biochemical and physiological effects, and potential applications.
Mécanisme D'action
3-(4-bromobenzyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione acts as a non-selective monoamine releasing agent, stimulating the release of dopamine, serotonin, and norepinephrine in the brain. It also acts as a monoamine reuptake inhibitor, preventing the reuptake of these neurotransmitters. The combined effects of increased release and decreased reuptake of these neurotransmitters result in the stimulant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the human body. It increases heart rate, blood pressure, and body temperature. It also causes pupil dilation, dry mouth, and reduced appetite. This compound has been shown to have neurotoxic effects on the brain, leading to long-term cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-bromobenzyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used as a model compound to study the effects of piperazine derivatives on the human body. However, this compound has limitations as a research tool due to its psychoactive effects and potential for abuse. It is important to use caution when handling this compound in a lab setting.
Orientations Futures
There are several future directions for research on 3-(4-bromobenzyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione. One area of interest is the development of new piperazine derivatives with improved therapeutic potential. Another area of research is the development of new methods for synthesizing this compound and other piperazine derivatives. Additionally, there is a need for further research on the long-term effects of this compound on the human body, particularly on cognitive function and mental health.
Applications De Recherche Scientifique
3-(4-bromobenzyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione has been used in scientific research as a tool to study the central nervous system. It has been shown to have stimulating effects on the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation and reward pathways. This compound has also been used as a model compound to study the structure-activity relationship of piperazine derivatives and their effects on the human body.
Propriétés
IUPAC Name |
3-[(4-bromophenyl)methyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO4/c1-26-18-8-5-15(12-19(18)27-2)9-10-23-20(24)13-16(21(23)25)11-14-3-6-17(22)7-4-14/h3-8,12,16H,9-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXMDWMCQOPZLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)CC3=CC=C(C=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-ethyl-3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-9H-carbazole oxalate](/img/structure/B3972764.png)

![6-phenyl-2-[2-(2-pyrimidinylamino)ethyl]-3(2H)-pyridazinone trifluoroacetate](/img/structure/B3972769.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B3972776.png)

![ethyl 4-{N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B3972784.png)
![N-ethyl-N'-isopropyl-6-{[6-(2-phenoxyethoxy)-3-pyridazinyl]oxy}-1,3,5-triazine-2,4-diamine](/img/structure/B3972787.png)
![2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-6-(4-methoxyphenyl)-5,6-dihydro-4(3H)-pyrimidinone](/img/structure/B3972807.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-N'-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)urea trifluoroacetate](/img/structure/B3972816.png)

![3-(4-bromophenyl)-5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B3972825.png)
![3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole oxalate](/img/structure/B3972827.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B3972856.png)